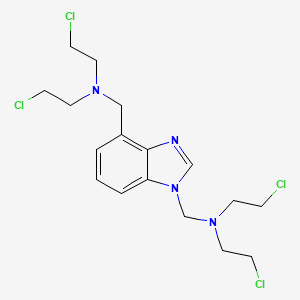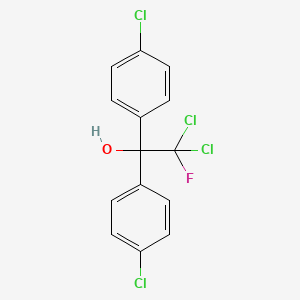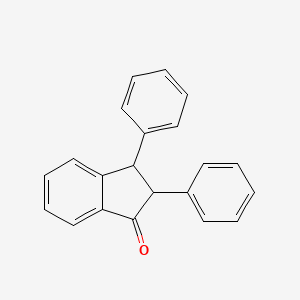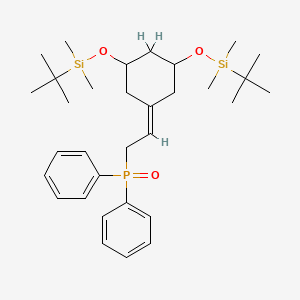
Triethyltin cyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyltin cyanide is an organotin compound with the chemical formula (C2H5)3SnCN. It is a member of the organotin family, which includes compounds containing tin bonded to carbon. This compound is known for its applications in organic synthesis and its potential toxicity.
准备方法
Synthetic Routes and Reaction Conditions: Triethyltin cyanide can be synthesized through the reaction of triethyltin chloride with sodium cyanide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The general reaction is as follows:
(C2H5)3SnCl+NaCN→(C2H5)3SnCN+NaCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and closed reactors helps in managing the toxic nature of the reagents and products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized tin compounds.
Reduction: It can be reduced to form triethyltin hydride.
Substitution: The cyanide group can be substituted with other nucleophiles, leading to the formation of different organotin compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products:
Oxidation: Oxidized tin compounds.
Reduction: Triethyltin hydride.
Substitution: Various organotin derivatives depending on the nucleophile used.
科学研究应用
Triethyltin cyanide has several applications in scientific research:
Biology: Studied for its effects on biological systems, particularly its neurotoxic effects.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Used in the production of other organotin compounds and as a catalyst in certain polymerization reactions.
作用机制
The mechanism of action of triethyltin cyanide involves its interaction with cellular components. It can inhibit various enzymes and disrupt cellular processes. The cyanide group can interfere with cellular respiration by inhibiting cytochrome c oxidase, leading to cellular hypoxia. The tin moiety can interact with proteins and nucleic acids, causing structural and functional disruptions.
相似化合物的比较
Trimethyltin cyanide: Similar in structure but with methyl groups instead of ethyl groups.
Triethyltin chloride: Similar but with a chloride group instead of cyanide.
Triphenyltin cyanide: Contains phenyl groups instead of ethyl groups.
Uniqueness: Triethyltin cyanide is unique due to its specific combination of ethyl groups and a cyanide moiety. This combination imparts distinct chemical reactivity and biological effects compared to other organotin compounds.
属性
CAS 编号 |
2232-68-0 |
|---|---|
分子式 |
C7H15NSn |
分子量 |
231.91 g/mol |
IUPAC 名称 |
triethylstannylformonitrile |
InChI |
InChI=1S/3C2H5.CN.Sn/c4*1-2;/h3*1H2,2H3;; |
InChI 键 |
WRHYYGWUSXGMRU-UHFFFAOYSA-N |
规范 SMILES |
CC[Sn](CC)(CC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















